Pseudolaroside A

Description

Properties

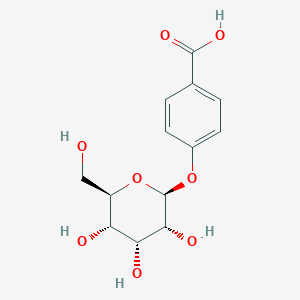

Molecular Formula |

C13H16O8 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10-,11-,13-/m1/s1 |

InChI Key |

XSSDYIMYZONMBL-VDWIVTDKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Pseudolaroside A from Pseudolarix kaempferi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Pseudolaroside A, a diterpenoid of significant interest, from the root bark of Pseudolarix kaempferi (golden larch). This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes key workflows for clarity.

Introduction

Pseudolarix kaempferi, commonly known as the golden larch, is a tree native to China and has been a source of traditional medicine for centuries. Its root bark, Cortex Pseudolaricis, is known to contain a variety of bioactive compounds, including a class of diterpenoids known as pseudolaric acids. Among these, this compound has garnered attention for its potential therapeutic properties, including antifungal activity. This guide serves as a technical resource for the efficient and systematic isolation and purification of this compound for further research and development.

Extraction and Isolation Protocol

The isolation of this compound from the root bark of Pseudolarix kaempferi is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical techniques for the separation of diterpenoids.

Plant Material and Preliminary Preparation

-

Plant Material: Dried root bark of Pseudolarix kaempferi.

-

Preparation: The air-dried root bark is pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Experimental Protocol: Extraction and Fractionation

A detailed workflow for the initial extraction and fractionation is outlined below.

Caption: Workflow for the extraction and fractionation of Pseudolarix kaempferi root bark.

The powdered root bark is subjected to exhaustive extraction with 95% ethanol. The resulting crude extract is then systematically partitioned with solvents of increasing polarity to separate compounds based on their solubility. The ethyl acetate fraction is typically enriched with diterpenoids like this compound.

Experimental Protocol: Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of column chromatography techniques.

Caption: Chromatographic purification workflow for this compound.

Detailed Methodologies:

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20).

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Purpose: To remove smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector (e.g., at 210 nm).

-

Outcome: Isolation of highly purified this compound.

-

Quantitative Data

The yield and purity of this compound can vary depending on the source of the plant material and the efficiency of the extraction and purification processes. The following table provides representative data.

| Parameter | Value | Method of Determination |

| Starting Material | 10 kg | Dried Root Bark of P. kaempferi |

| Crude Ethanol Extract Yield | 1.2 kg | Gravimetric |

| Ethyl Acetate Fraction Yield | 150 g | Gravimetric |

| This compound Yield (from Ethyl Acetate Fraction) | 500 mg | Gravimetric |

| Purity of Final Product | >98% | HPLC Analysis |

Structural Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Key Observations for this compound |

| ¹H-NMR | Presence of characteristic signals for diterpenoid skeleton, acetyl groups, and glycosidic protons. |

| ¹³C-NMR | Resonances corresponding to the carbon atoms of the diterpene core and the sugar moiety. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern consistent with the structure of this compound. |

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antifungal properties. The precise mechanism of action is an area of ongoing research. A hypothesized signaling pathway disruption in fungal cells is presented below. It is important to note that this is a generalized representation and the specific molecular targets of this compound may vary between fungal species.

Caption: Hypothesized antifungal mechanism of this compound.

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound from Pseudolarix kaempferi. The detailed protocols and structured data presentation are intended to aid researchers in obtaining this valuable natural product for further investigation into its pharmacological properties and potential therapeutic applications. The provided visualizations offer a clear understanding of the experimental workflow and a conceptual model of its biological activity. Further research is warranted to fully elucidate the molecular mechanisms underlying the bioactivity of this compound.

Unveiling Pseudolaroside A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of Pseudolaroside A and its closely related, well-studied analogs, pseudolaric acid A and pseudolaric acid B. These diterpenoids, isolated from the golden larch tree, exhibit significant biological activities, making them compelling candidates for further investigation in drug discovery and development. This document summarizes the current scientific knowledge on their natural sources, quantitative yields, detailed isolation protocols, and the intricate signaling pathways they modulate.

Primary Natural Source

The principal natural source of this compound and its related compounds is the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1] This deciduous conifer is native to eastern China. The bioactive diterpenoids are concentrated in the cortex of the roots, which has been utilized in traditional Chinese medicine for its antifungal properties.[2]

Quantitative Yield from Natural Source

The extraction and purification of these compounds from the root bark of Pseudolarix amabilis yield varying amounts of the different pseudolaric acids. The following table summarizes the quantitative data from a representative study.

| Compound | Starting Material (Powdered Herb) | Final Yield | Yield Percentage (w/w) |

| Pseudolaric Acid A | 20 kg | 0.8 g | 0.004% |

| Pseudolaric Acid B | 20 kg | 50 g | 0.25% |

| Pseudolaric Acid C | 20 kg | 1.5 g | 0.0075% |

Data extracted from Chiu et al., Nat. Prod. Rep., 2010.[2]

Experimental Protocols

Extraction and Isolation of Pseudolaric Acids

The following protocol is a detailed methodology for the extraction and isolation of pseudolaric acids from the root bark of Pseudolarix amabilis, adapted from established literature.[2]

Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of pseudolaric acids.

Methodology:

-

Preparation of Plant Material: The root bark of Pseudolarix amabilis is collected, dried, and ground into a fine powder.

-

Extraction: The powdered root bark (20 kg) is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar diterpenoids, is collected.

-

Concentration of Ethyl Acetate Fraction: The ethyl acetate fraction is concentrated under reduced pressure to yield a residue enriched with pseudolaric acids.

-

Chromatographic Purification: The residue is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of chloroform-acetone to separate the different components.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired pseudolaric acids.

-

Final Purification: Fractions containing the individual pseudolaric acids are combined and further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure compounds.

Biological Activity and Signaling Pathways

Pseudolaric acids A and B have demonstrated potent anticancer activities through the modulation of several key signaling pathways.

Pseudolaric Acid A: Hsp90 Inhibition and Apoptosis Induction

Pseudolaric acid A has been identified as a novel inhibitor of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. The anticancer mechanism of pseudolaric acid A involves the induction of G2/M phase cell cycle arrest and the activation of the extrinsic apoptosis pathway.[3]

Signaling Pathway of Pseudolaric Acid A

References

- 1. New triterpenoids and PTP1B inhibitory constituents of Pseudolarix amabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Discovery of pseudolaric acid A as a new Hsp90 inhibitor uncovers its potential anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Pseudolaroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaroside A, a diterpenoid glycoside found in the golden larch (Pseudolarix amabilis), belongs to a class of compounds with significant biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, key initial steps have been identified through the study of the related and more abundant compound, Pseudolaric acid B. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound, detailed experimental protocols for the characterization of the enzymes involved, and a summary of the available quantitative data. The pathway begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) by the diterpene synthase PxaTPS8 to form the core pseudolaratriene scaffold. This is followed by a series of proposed oxidation and glycosylation steps, likely mediated by cytochrome P450 monooxygenases and UDP-glycosyltransferases, respectively, to yield the final this compound product. This guide is intended to be a valuable resource for researchers investigating diterpenoid biosynthesis and those interested in the potential for metabolic engineering and synthetic biology approaches to produce these valuable compounds.

Introduction to this compound and Pseudolaric Acids

The pseudolaric acids are a family of diterpenoids isolated from the root bark of the golden larch, Pseudolarix amabilis.[1] Among these, Pseudolaric acid B is a major bioactive component known for its antifungal and anti-angiogenic properties.[1] this compound is a glycosylated derivative of a pseudolaric acid core, and understanding its biosynthesis is of interest for the potential production of novel bioactive compounds. The biosynthesis of these complex natural products begins from the general terpenoid pathway, utilizing the C20 precursor geranylgeranyl diphosphate (GGPP).

The Biosynthetic Pathway of the Pseudolarane Scaffold

The initial and committed step in the biosynthesis of pseudolaric acids is the cyclization of the linear precursor GGPP. This reaction is catalyzed by a monofunctional class I diterpene synthase, Pseudolaratriene synthase, also known as PxaTPS8.[2]

From Geranylgeranyl Diphosphate to Pseudolaratriene

PxaTPS8, isolated from the roots of Pseudolarix amabilis, converts GGPP into a bicyclic diterpene named pseudolaratriene.[2] This transformation establishes the characteristic 5-7 fused ring system that forms the core of the pseudolaric acid family of natural products.[2]

Putative Biosynthetic Pathway to this compound

Following the formation of the pseudolaratriene core, a series of tailoring reactions are required to produce this compound. While the specific enzymes have not yet been functionally characterized, a putative pathway can be proposed based on the structures of the intermediates and known enzymatic reactions in other diterpenoid biosynthetic pathways. These steps likely involve oxidations by cytochrome P450 monooxygenases (CYPs) and glycosylation by UDP-glycosyltransferases (UGTs). Transcriptome analysis of P. amabilis has identified numerous candidate CYP and UGT genes.[3]

The structure of this compound is reported as "Pseudolaric acid C2-O-β-D-glucoside", indicating it is a glucose conjugate of a pseudolaric acid variant.[4] The biosynthesis likely proceeds through an intermediate such as Pseudolaric acid B or a related oxidized derivative.

The proposed pathway involves:

-

Oxidation of Pseudolaratriene: A series of regio- and stereospecific hydroxylations and further oxidations of the pseudolaratriene scaffold, catalyzed by multiple cytochrome P450 enzymes. This would lead to the formation of a pseudolaric acid aglycone.

-

Glycosylation: The attachment of a glucose moiety from UDP-glucose to a hydroxyl group of the pseudolaric acid aglycone. This reaction is catalyzed by a UDP-glycosyltransferase.

Quantitative Data

The following table summarizes the available quantitative data for key components of the this compound biosynthetic pathway. It is important to note that detailed kinetic parameters for the enzymes involved have not yet been reported in the literature.

| Compound/Enzyme | Parameter | Value | Reference |

| PxaTPS8 | Substrate | Geranylgeranyl Diphosphate (GGPP) | [2] |

| Product | Pseudolaratriene | [2] | |

| Kinetic Parameters (Km, kcat) | Not Reported | ||

| Pseudolaric Acid B | Molecular Formula | C₂₃H₂₈O₈ | [5][6][7] |

| Molecular Weight | 432.46 g/mol | [6][] | |

| Pseudolaric Acid A | Molecular Formula | C₂₂H₂₈O₆ | [9] |

| Molecular Weight | 388.5 g/mol | [9] | |

| This compound | Molecular Formula | C₂₈H₃₆O₁₃ (as Pseudolaric acid C2-O-β-D-glucoside) | [4] |

| Molecular Weight | 580.58 g/mol (as Pseudolaric acid C2-O-β-D-glucoside) | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the enzymes of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Terpene Synthases (e.g., PxaTPS8)

This protocol describes the expression of a terpene synthase in E. coli and its subsequent purification.

Methodology:

-

Gene Synthesis and Cloning: The coding sequence of the terpene synthase (e.g., PxaTPS8) is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-28a, which typically adds a polyhistidine tag for purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Protein Expression: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 24 hours) to enhance protein solubility.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. After washing to remove non-specifically bound proteins, the His-tagged terpene synthase is eluted with an imidazole (B134444) gradient. The purity of the protein is assessed by SDS-PAGE.

In Vitro Diterpene Synthase Assay

This protocol outlines the procedure for determining the activity and product profile of a purified diterpene synthase.

Methodology:

-

Reaction Mixture: The assay is typically performed in a glass vial and contains the purified terpene synthase, the substrate (e.g., 10 µM GGPP), and an assay buffer (e.g., 25 mM HEPES, pH 7.2, 10 mM MgCl₂, 10% glycerol, 1 mM DTT).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Product Extraction: The reaction is stopped, and the diterpene products are extracted with an organic solvent, such as hexane.

-

GC-MS Analysis: The organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the products based on their retention times and mass spectra, by comparison with authentic standards or spectral libraries.

Functional Characterization of Cytochrome P450s in Yeast

Yeast (Saccharomyces cerevisiae) is a common heterologous host for expressing plant cytochrome P450s.

Methodology:

-

Yeast Strain and Vector: A yeast strain co-expressing a cytochrome P450 reductase (CPR) is often used to ensure sufficient electron supply to the heterologously expressed P450. The CYP gene of interest is cloned into a yeast expression vector.

-

Yeast Transformation and Expression: The vector is transformed into the yeast strain. The culture is grown in a selective medium, and protein expression is induced (e.g., by switching the carbon source to galactose).

-

Whole-Cell Biotransformation: The putative substrate (e.g., pseudolaratriene) is added to the yeast culture. The culture is further incubated to allow for the enzymatic conversion.

-

Metabolite Extraction and Analysis: Metabolites are extracted from both the yeast cells and the culture medium. The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the oxidized products.

In Vitro UDP-Glycosyltransferase Assay

This protocol describes the in vitro assay for a plant UGT to test for glycosylation activity.

Methodology:

-

Enzyme and Substrates: The assay uses a purified UGT enzyme, the aglycone acceptor substrate (e.g., a pseudolaric acid intermediate), and the sugar donor, UDP-glucose.

-

Reaction Conditions: The reaction is carried out in a suitable buffer (e.g., Tris-HCl, pH 7.5) and incubated at an optimal temperature (e.g., 30°C).

-

Reaction Termination and Analysis: The reaction is stopped by the addition of a solvent like methanol. The reaction mixture is then analyzed by LC-MS/MS to detect the formation of the glycosylated product, which will have a characteristic mass shift corresponding to the addition of a glucose moiety.

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the initial cyclization of GGPP to pseudolaratriene by PxaTPS8 is well-characterized, the subsequent oxidation and glycosylation steps remain to be definitively elucidated. The proposed pathway, involving cytochrome P450s and UDP-glycosyltransferases, provides a strong foundation for future research aimed at identifying and characterizing these missing enzymes. The experimental protocols detailed in this guide offer a roadmap for the functional genomics and biochemical studies that will be necessary to fully unravel the biosynthesis of this intriguing natural product. A complete understanding of the pathway will not only provide fundamental insights into plant specialized metabolism but also open up possibilities for the biotechnological production of this compound and related compounds for potential therapeutic applications.

References

- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the microtubule-destabilizing diterpene pseudolaric acid B from golden larch involves an unusual diterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 9. Pseudolaric Acid A | C22H28O6 | CID 6436278 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pseudolaroside A and Related Compounds from Pseudolarix kaempferi

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Pseudolaroside A, a naturally occurring compound isolated from the root bark of the golden larch, Pseudolarix kaempferi. While research on this compound is nascent, this document synthesizes the available physicochemical data. To offer a broader context for researchers, this guide also presents a comparative analysis with the more extensively studied diterpenoids from the same plant, the Pseudolaric Acids. These related compounds have garnered significant scientific interest for their notable biological activities.

Physicochemical Properties

A clear distinction between this compound and other compounds isolated from Pseudolarix kaempferi is essential for targeted research and development. The table below summarizes the molecular weight and chemical formula for this compound and its notable relatives.

| Compound Name | Molecular Weight ( g/mol ) | Chemical Formula |

| This compound | 300.26 | C₁₃H₁₆O₈[1] |

| Pseudolaroside B | 330.29 | C₁₄H₁₈O₉ |

| Pseudolaric Acid A | 388.5 | C₂₂H₂₈O₆ |

| Pseudolaric Acid B | 432.49 | C₂₃H₂₈O₈ |

| Pseudolaric Acid C-O-beta-D-glucopyranoside | 552.6 | C₂₇H₃₆O₁₂ |

Biological Activities of Related Compounds

While specific biological activities of this compound are not extensively documented in current literature, the Pseudolaric Acids, also isolated from Pseudolarix kaempferi, have demonstrated a range of significant biological effects. These findings provide a valuable reference point for potential future investigations into this compound.

Pseudolaric acids A and B are the most studied congeners and are recognized primarily for their antifungal and anti-angiogenic properties. A comprehensive review of these compounds highlights their isolation, synthesis, and diverse biological activities, which also include antineoplastic and contraceptive potential.

Experimental Protocols

Logical Relationship of Compounds from Pseudolarix kaempferi

The following diagram illustrates the relationship between this compound and the more extensively researched Pseudolaric Acids, all originating from the same natural source. This visualization aids in understanding the chemical diversity of the extracts from this plant.

Future Directions

The distinct molecular weight and formula of this compound suggest unique chemical properties that warrant further investigation. Future research should focus on elucidating its specific biological activities and mechanisms of action. Comparative studies with the well-characterized Pseudolaric Acids could provide valuable insights into structure-activity relationships within this family of natural products. The development of detailed experimental protocols for the isolation and synthesis of this compound will be crucial for advancing research in this area.

References

Unveiling Pseudolaroside A: A Technical Guide to a Novel Benzylisoquinoline Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaroside A, a unique benzylisoquinoline glycoside, represents a departure from the more extensively studied diterpenoid constituents of Pseudolarix amabilis (golden larch). This document provides a comprehensive technical overview of the discovery, structure, and biological potential of this compound. While public domain information, particularly quantitative biological data and detailed signaling pathway analysis, remains limited, this guide consolidates the available knowledge to serve as a foundational resource for researchers and drug development professionals. The discovery of this compound class within Pseudolarix opens new avenues for phytochemical and pharmacological investigation beyond the well-documented pseudolaric acids.

Discovery and History

This compound was first isolated from Pseudolarix kaempferi, a synonym for Pseudolarix amabilis. The initial discovery and characterization were detailed in a publication by Liu P. and colleagues. This finding was significant as it identified a new class of compounds, benzylisoquinoline glycosides, in a plant species previously known primarily for its diterpenoid and triterpenoid (B12794562) content. The identification of this compound, alongside its analog Pseudolaroside B, has broadened the known phytochemical landscape of the golden larch.

Structure and Physicochemical Properties

This compound is characterized by a core benzylisoquinoline alkaloid structure linked to a glycosidic moiety. Its molecular formula is C13H16O8, and it has a CAS number of 885111-85-3. The precise structure was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H16O8 |

| Molecular Weight | 300.26 g/mol |

| CAS Number | 885111-85-3 |

| Chemical Class | Benzylisoquinoline Glycoside |

| Initial Source | Pseudolarix kaempferi |

Biological Activity and Mechanism of Action

The biological activity of this compound has not yet been extensively reported in publicly accessible literature. However, the broader class of benzylisoquinoline alkaloids is known to exhibit a wide range of pharmacological effects, including antimicrobial and cytotoxic activities. Further research is required to determine the specific biological targets and mechanisms of action of this compound. It is plausible that its activity may be related to pathways commonly modulated by other benzylisoquinoline alkaloids, but this remains to be experimentally verified.

Due to the limited availability of quantitative biological data, a table of IC50 values cannot be provided at this time.

Postulated Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound, based on the activities of other benzylisoquinoline alkaloids, potential areas of investigation could include pathways related to cell cycle regulation, apoptosis, and inflammatory responses. Future research should focus on screening this compound against various cell lines and molecular targets to elucidate its bioactivity and mechanism of action.

A diagram for a signaling pathway cannot be generated without specific data on the molecular interactions of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are outlined in the primary literature by Liu P., et al. The following is a generalized workflow based on common phytochemical isolation techniques for glycosides from plant materials.

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation and identification of this compound.

Methodological Details

-

Plant Material Collection and Preparation: The bark or other relevant tissues of Pseudolarix kaempferi are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol (B129727) or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Glycosides, being polar, are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to multiple rounds of column chromatography. Initial separation may be performed on a silica gel column, followed by size-exclusion chromatography on Sephadex LH-20. Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques. Mass spectrometry (MS) is used to determine the molecular weight and formula. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed chemical structure and stereochemistry.

Synthesis

As of the current date, there are no published reports on the total synthesis of this compound. The development of a synthetic route would be a valuable undertaking to enable further biological studies and structure-activity relationship (SAR) investigations.

Future Perspectives

The discovery of this compound opens up a new chapter in the study of the chemical constituents of Pseudolarix amabilis. Future research should be directed towards several key areas:

-

Comprehensive Biological Screening: A thorough evaluation of the bioactivity of this compound is warranted, including its cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound will be crucial to understanding its pharmacological potential.

-

Total Synthesis: The development of a synthetic route for this compound and its analogs will be essential for producing sufficient quantities for in-depth biological testing and for exploring structure-activity relationships.

-

Biosynthetic Pathway Investigation: Understanding the biosynthetic pathway of benzylisoquinoline glycosides in Pseudolarix could provide insights into the plant's unique metabolic capabilities.

Pseudolaroside A: A Preliminary In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside A, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has emerged as a compound of interest in oncological research due to its demonstrated anti-cancer properties. Preliminary studies have begun to elucidate the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its role in inducing cell cycle arrest and apoptosis. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action

Preliminary investigations have identified that the anti-cancer activity of this compound is multifaceted, primarily involving the induction of cell cycle arrest at the G2/M phase and the promotion of programmed cell death (apoptosis) through a caspase-dependent signaling pathway. A key molecular target that has been identified is the heat shock protein 90 (Hsp90).[1]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[1] This disruption of the normal cell cycle progression prevents the cells from entering mitosis, ultimately leading to a halt in proliferation.

Apoptosis Induction

A significant component of this compound's anti-tumor activity is its ability to induce apoptosis. The mechanism of apoptosis induction is reported to proceed through the activation of the caspase-8/caspase-3 signaling pathway.[1]

Signaling Pathways

The primary signaling pathway implicated in this compound-induced apoptosis is the extrinsic apoptosis pathway, initiated by the activation of caspase-8, which in turn activates the executioner caspase-3. Furthermore, the identification of Hsp90 as a direct target of this compound suggests a broader impact on multiple signaling pathways that are dependent on Hsp90 for the stability and function of their protein components.[1]

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-proliferative activity of this compound from preliminary studies.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HeLa | Proliferation | IC50 | Not specified in abstract | [1] |

Note: Specific IC50 values were not available in the abstract. The full publication would be required for detailed quantitative data.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. While the specific parameters for this compound are detailed within the full research articles, this section provides a generalized methodology for the key experiments cited.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified duration.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with this compound as described above.

-

Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-8, Caspase-3, Hsp90, and loading controls like GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

The preliminary studies on this compound reveal its potential as an anti-cancer agent with a mechanism of action centered on the induction of G2/M cell cycle arrest and caspase-dependent apoptosis. The identification of Hsp90 as a direct molecular target opens up numerous avenues for further investigation into the broader signaling consequences of this compound treatment.[1]

Future research should focus on:

-

Elucidating the precise binding mode of this compound to Hsp90.

-

Identifying the full spectrum of Hsp90 client proteins affected by this compound.

-

Investigating the in vivo efficacy and safety of this compound in preclinical animal models.

-

Exploring potential synergistic effects with other chemotherapeutic agents.

A more comprehensive understanding of the molecular pharmacology of this compound will be instrumental in its potential translation into a clinical candidate for cancer therapy.

References

Structural Elucidation of Pseudolaroside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside A, a natural product isolated from Pseudolarix amabilis (golden larch), has been identified as a benzylisoquinoline glycoside. While its existence is confirmed with the assigned CAS number 885111-85-3, a comprehensive public record of its full structural elucidation, including detailed spectroscopic and crystallographic data, remains elusive in readily available scientific literature. This guide provides a framework for the structural determination of novel natural products, contextualized for this compound, and outlines the general experimental protocols typically employed in such investigations.

Physicochemical Properties (Hypothetical Data)

Due to the absence of published data, the following table is a placeholder to illustrate how such information would be presented. The values are not experimental data for this compound.

| Property | Value |

| Molecular Formula | C₂₈H₃₄N₂O₁₂ (Example) |

| Molecular Weight | 590.57 g/mol (Example) |

| Melting Point | 188-192 °C (Example) |

| Optical Rotation [α]D | +45.2° (c 0.1, MeOH) (Example) |

Spectroscopic Data (Hypothetical Data)

The structural backbone of a novel compound is typically elucidated through a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments. The following tables represent the type of data required for full structural assignment and are for illustrative purposes only.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-1 | 7.25 | d | 8.5 |

| H-2 | 6.90 | d | 8.5 |

| H-5 | 6.85 | s | |

| OCH₃-6 | 3.85 | s | |

| H-1' | 4.95 | d | 7.5 |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

| C-1 | 128.5 |

| C-2 | 115.2 |

| C-3 | 148.9 |

| C-4 | 147.3 |

| C-4a | 125.8 |

| C-5 | 112.1 |

| OCH₃-6 | 56.4 |

| C-1' | 102.3 |

Experimental Protocols

The isolation and structural elucidation of a natural product like this compound would generally follow the workflow detailed below.

General Experimental Workflow

Caption: General workflow for the isolation and structural elucidation of natural products.

Plant Material and Extraction

The root bark of Pseudolarix amabilis would be collected, dried, and powdered. The powdered material would then be extracted exhaustively with a solvent such as methanol (B129727) at room temperature. The resulting crude extract would be concentrated under reduced pressure.

Isolation and Purification

The crude extract would be subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Solvent-solvent partitioning: The crude extract is partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, n-butanol, and water) to separate compounds based on their polarity.

-

Column chromatography: The fractions obtained from partitioning are further separated using column chromatography with various stationary phases like silica gel or Sephadex LH-20.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound would likely be achieved using preparative HPLC to yield a pure compound.

Spectroscopic Analysis

The structure of the purified this compound would be determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) would be used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: To identify the proton and carbon environments within the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall structure.

-

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Crystallographic Analysis

If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide unambiguous determination of its three-dimensional structure and absolute stereochemistry.

Signaling Pathways and Logical Relationships

As the biological activity and mechanism of action of this compound are not yet detailed in the literature, a signaling pathway diagram cannot be constructed. However, the logical relationship for its structural determination is presented below.

Caption: Logical flow for the structural determination of a novel natural product.

Conclusion

While this compound has been identified, a detailed public record of its structural elucidation is not currently available. This guide outlines the standard methodologies and the types of data that are essential for the comprehensive structural characterization of such a natural product. The provided tables and diagrams serve as a template for what would be expected in a complete technical dossier for this compound. Further research and publication are required to fully detail the chemical and physical properties of this compound.

Spectroscopic Profile of Pseudolaroside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available spectroscopic data for Pseudolaroside A, a bioactive compound isolated from Pseudolarix kaempferi. Due to the limited publicly accessible, detailed raw data, this document synthesizes information from various scientific sources to present a clear and concise summary of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Structure of this compound

Spectroscopic Data Summary

Detailed, publicly available tables of ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound are currently scarce. The following sections outline the expected data based on the general characteristics of related compounds and standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For a compound like this compound, a complete set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features: A proton NMR spectrum of this compound would be expected to show signals corresponding to:

-

Aromatic protons of the benzylisoquinoline core.

-

Protons of the sugar moiety , including the anomeric proton which is typically found in a distinct region of the spectrum.

-

Methine, methylene, and methyl groups associated with the core structure and any substituents.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule, with characteristic chemical shifts for:

-

Carbonyl carbons (if present).

-

Aromatic and olefinic carbons .

-

Carbons of the glycosidic unit .

-

Aliphatic carbons .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is a common technique for the analysis of polar, non-volatile compounds like glycosides.

Expected ESI-MS Data: An ESI-MS spectrum of this compound would be expected to show a prominent pseudomolecular ion, likely as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) would provide the accurate mass, allowing for the determination of the molecular formula. Tandem MS (MS/MS) experiments would induce fragmentation of the parent ion, yielding daughter ions that can provide structural information about the aglycone core and the sugar moiety.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following outlines general methodologies typically employed for the analysis of natural product glycosides.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR data of a purified natural product like this compound would involve:

-

Sample Preparation: Dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Data Acquisition: Recording 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Fourier transformation and phasing of the raw data to obtain the final spectra.

-

Data Analysis: Integration of proton signals, determination of chemical shifts (referenced to the solvent signal), and analysis of coupling constants and correlations in 2D spectra to assign the structure.

Mass Spectrometry Protocol

A typical ESI-MS protocol for the analysis of this compound would include:

-

Sample Preparation: Dissolving a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) and infusing it into the mass spectrometer.

-

Data Acquisition: Acquiring mass spectra in both positive and negative ion modes over a relevant m/z range. For structural information, tandem MS (MS/MS) experiments would be performed by selecting the pseudomolecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Determining the accurate mass of the parent ion and analyzing the fragmentation pattern to deduce structural motifs.

Logical Workflow for Structure Elucidation

The process of isolating and identifying a novel natural product like this compound follows a logical workflow. The diagram below illustrates the key steps involved.

Caption: General workflow for the isolation and structure elucidation of this compound.

Conclusion

This technical guide consolidates the expected spectroscopic characteristics and analytical methodologies for this compound. While detailed, publicly available raw data remains limited, this document provides a foundational understanding for researchers. Further investigation into specialized chemical databases and primary scientific literature may yield more specific data for this compound. The provided workflow and general protocols offer a solid framework for the spectroscopic analysis of this compound and other similar natural products.

In Silico Prediction of Pseudolaroside A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaroside A, a natural product with recognized therapeutic potential, presents a compelling subject for in silico bioactivity prediction. This technical guide provides a comprehensive framework for the computational evaluation of this compound, outlining detailed methodologies for target prediction, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. While direct quantitative bioactivity data for this compound is limited in publicly accessible literature, this guide leverages data from the closely related and well-studied compounds, Pseudolaric Acid A and B, to inform predictive models and establish a robust workflow for virtual screening and lead optimization. The primary predicted protein targets for this compound, based on the activity of its analogues, include Heat Shock Protein 90 (Hsp90), Nuclear Factor-kappa B (NF-κB), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Detailed protocols for in silico analyses against these targets are provided, alongside illustrative signaling pathways and experimental workflows generated using Graphviz. This guide serves as a foundational resource for researchers seeking to explore the therapeutic potential of this compound through computational approaches, bridging the gap between traditional herbal medicine and modern drug discovery.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a constituent of the traditional Chinese medicine Cortex Pseudolaricis, has garnered interest for its potential pharmacological activities. However, comprehensive experimental characterization of its bioactivity and mechanism of action remains a resource-intensive endeavor. In silico methods offer a rapid and cost-effective avenue to hypothesize biological targets, elucidate potential mechanisms, and predict pharmacokinetic and toxicological profiles, thereby guiding and accelerating experimental validation.

This technical guide outlines a systematic in silico approach to predict the bioactivity of this compound. By leveraging the known activities of structurally similar compounds, namely Pseudolaric Acid A and B, we can infer potential protein targets and signaling pathways modulated by this compound. This document provides detailed protocols for key in silico experiments, presents available quantitative data in a structured format, and utilizes visualizations to clarify complex biological and computational workflows.

Predicted Bioactivities and Protein Targets

Based on the established biological activities of the structurally related diterpenoids, Pseudolaric Acid A and B, the primary predicted bioactivities for this compound are anticancer and anti-inflammatory effects.

-

Anticancer Activity: Pseudolaric Acid A has been identified as a novel inhibitor of Heat Shock Protein 90 (Hsp90).[1] Inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins, leads to their degradation, resulting in cell cycle arrest and apoptosis. Specifically, Pseudolaric Acid A induces G2/M phase arrest and cell death via the caspase-8/caspase-3 pathway.[1] Therefore, Hsp90 is a primary predicted target for the anticancer activity of this compound.

-

Anti-inflammatory Activity: Pseudolaric Acid B has been shown to exert its anti-inflammatory effects by modulating the NF-κB/PPARγ signaling pathway.[2] The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, while Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. Thus, NF-κB and PPARγ are key predicted targets for the anti-inflammatory activity of this compound.

Quantitative Bioactivity Data

Table 1: Anticancer Activity of Pseudolaric Acid Analogues

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pseudolaric Acid B | Various human cancer cells | MTT assay | 0.17 - 5.20 | [3] |

| Pseudolaric Acid B | Normal human kidney (HKC) | MTT assay | 5.77 | [3] |

Table 2: Anti-inflammatory Activity of Pseudolaric Acid Analogues

| Compound | Target/Assay | IC50 | Reference |

| Various Diterpenoids | NF-κB transcriptional activation in HepG2 cells | 15.81 ± 2.29 to 29.10 ± 1.54 µM | [3] |

| Ginsenoside Rd | TNFα-induced NF-κB transcriptional activity | 12.05 ± 0.82 µM | [2] |

| Compound 51 | NF-κB activity inhibition | 172.2 ± 11.4 nM | [4] |

Table 3: Hsp90 Inhibitory Activity

| Compound | Assay | IC50 / Kd | Reference |

| 17-AAG | Hsp90 binding | 16 nM (Kd) | [5] |

| HP-4 | Competitive inhibition of GM to Hsp90 | 17.64 ± 1.45 nM | [6] |

In Silico Prediction Methodologies: Experimental Protocols

This section provides detailed protocols for the core in silico experiments to predict the bioactivity of this compound.

Compound and Protein Structure Preparation

Protocol 1: Ligand Preparation

-

Obtain 3D Structure: The 3D structure of this compound is not directly available in major databases. However, the structure of the closely related compound, Pseudolaroside B (PubChem CID: 98774697), can be used as a starting point.[1] Download the 3D structure in SDF format from PubChem.

-

Energy Minimization: Use a molecular modeling software (e.g., Avogadro, Chem3D) to perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94s). This step is crucial to obtain a low-energy, stable conformation.

-

File Format Conversion: Convert the optimized structure to the PDBQT format, which is required by many docking programs like AutoDock Vina. This can be done using tools like Open Babel.

Protocol 2: Protein Preparation

-

Obtain Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

-

Pre-processing: Use a protein preparation wizard in a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera) to:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms.

-

Assign correct bond orders and protonation states for amino acid residues at a physiological pH (7.4).

-

Repair any missing side chains or loops.

-

-

Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

-

File Format Conversion: Convert the prepared protein structure to the PDBQT format for docking.

Molecular Docking

Protocol 3: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define the binding site (grid box) on the target protein. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized ligand if available. The grid box should be large enough to accommodate the ligand.

-

Docking Simulation: Run the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined binding site and calculate the binding affinity (in kcal/mol) for each pose.

-

Analysis of Results: Analyze the docking results to identify the best binding pose based on the lowest binding affinity score. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

Pharmacophore Modeling

Protocol 4: Ligand-Based Pharmacophore Model Generation

-

Training Set Preparation: Since there is a lack of known diverse ligands for this compound's targets, a ligand-based model can be generated from the docked conformation of this compound itself or from a set of known active inhibitors of the target proteins (e.g., known Hsp90 inhibitors).

-

Feature Identification: Identify the key chemical features of the training set molecules that are essential for bioactivity. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

-

Model Generation and Validation: Use software like LigandScout or Phase to generate pharmacophore models. Validate the generated models by their ability to distinguish known active compounds from inactive decoys.

ADMET Prediction

Protocol 5: In Silico ADMET Profiling

-

Utilize Web Servers: Submit the 2D structure (SMILES format) of this compound to various free online ADMET prediction web servers, such as:

-

Analyze Predicted Properties: Evaluate the predicted ADMET properties, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

-

Visualization of Pathways and Workflows

Predicted Signaling Pathways

The following diagrams illustrate the predicted signaling pathways that may be modulated by this compound, based on the known mechanisms of its analogues.

Caption: Predicted anticancer signaling pathway of this compound via Hsp90 inhibition.

Caption: Predicted anti-inflammatory signaling pathway of this compound.

Experimental and Logical Workflows

The following diagrams outline the in silico workflow for predicting the bioactivity of this compound.

Caption: Overall workflow for the in silico prediction of this compound bioactivity.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of this compound's bioactivity. By leveraging data from its close analogues, Pseudolaric Acid A and B, we have identified Hsp90, NF-κB, and PPARγ as high-priority targets for further investigation. The detailed protocols for molecular docking, pharmacophore modeling, and ADMET prediction offer a practical framework for researchers to initiate computational studies on this promising natural product. The provided visualizations of signaling pathways and experimental workflows serve to clarify the complex relationships and processes involved. While the lack of direct quantitative data for this compound is a current limitation, the methodologies outlined here will enable the generation of robust hypotheses to guide future experimental validation and accelerate the exploration of this compound as a potential therapeutic agent. The integration of in silico and experimental approaches will be crucial in unlocking the full pharmacological potential of this and other natural products.

References

- 1. Pseudolaroside B | C14H18O9 | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudolaric Acid A | C22H28O6 | CID 6436278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 12. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pseudolaroside A: A Comprehensive Technical Review of its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside A, more commonly referred to in the scientific literature as Pseudolaric Acid A (PAA), is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis. Traditionally used in Chinese medicine for its antifungal properties, recent research has unveiled its potent anticancer activities. This technical guide provides a comprehensive review of the existing research on Pseudolaric Acid A, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Hsp90 Inhibition

Recent studies have identified Pseudolaric Acid A as a novel inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that is crucial for the stability and function of a wide range of client proteins, many of which are oncoproteins that are essential for tumor cell proliferation, survival, and metastasis. By binding to Hsp90, PAA disrupts the chaperone's function, leading to the degradation of these client proteins. This ultimately results in the induction of cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Pseudolaric Acid A have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human promyelocytic leukemia | 0.60 | [1] |

| SMMC-7721 | Human hepatocellular carcinoma | 1.36 | [1] |

| A549 | Human lung carcinoma | 2.72 | [1] |

| HeLa | Human cervical cancer | 2.92 | [1] |

| SW480 | Human colon adenocarcinoma | 6.16 | [1] |

Signaling Pathway: PAA-Induced Apoptosis

The inhibition of Hsp90 by Pseudolaric Acid A triggers a cascade of events culminating in programmed cell death, or apoptosis. Mechanistic studies have shown that PAA induces cell cycle arrest at the G2/M phase and promotes cell death through the activation of the extrinsic apoptosis pathway, specifically involving caspase-8 and the executioner caspase-3.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 values of Pseudolaric Acid A against cancer cell lines.

Materials:

-

HeLa cells (or other cancer cell lines)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Pseudolaric Acid A (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

-

Prepare serial dilutions of Pseudolaric Acid A in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of PAA. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the cells for an additional 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at 490 nm using a microplate reader.[3]

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a general method to assess apoptosis induction by Pseudolaric Acid A.

Materials:

-

HL-60 cells (or other cancer cell lines)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Pseudolaric Acid A

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HL-60 cells in 6-well plates.

-

Treat the cells with the desired concentrations of Pseudolaric Acid A for the specified time.

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This is a general protocol for detecting changes in protein expression (e.g., Hsp90, Caspase-3) following treatment with Pseudolaric Acid A.

Materials:

-

Cancer cells treated with Pseudolaric Acid A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Hsp90, anti-cleaved caspase-3, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anticancer effects of Pseudolaric Acid A.

Conclusion and Future Directions

Pseudolaric Acid A has emerged as a promising natural product with significant anticancer potential. Its mechanism of action, centered on the inhibition of the key molecular chaperone Hsp90, provides a strong rationale for its further development as a therapeutic agent. The quantitative data from in vitro studies demonstrate its potent cytotoxicity against a range of cancer cell lines.

Future research should focus on several key areas:

-

In vivo efficacy: Preclinical studies in animal models are necessary to evaluate the antitumor activity, pharmacokinetics, and safety profile of PAA in a whole-organism context.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of PAA analogs could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.

-

Combination therapies: Investigating the synergistic effects of PAA with other established anticancer drugs could reveal more effective treatment strategies.

-

Biomarker discovery: Identifying biomarkers that predict sensitivity to PAA could aid in patient stratification for future clinical trials.

References

Pseudolaroside A and its Natural Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudolaroside A and its congeners, primarily the diterpenoid aglycones Pseudolaric Acid A and Pseudolaric Acid B, are natural products isolated from the root bark of the golden larch, Pseudolarix amabilis.[1] These compounds have garnered significant scientific interest due to their potent and diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. This document provides a comprehensive technical overview of this compound and its key natural derivatives, with a focus on their mechanisms of action, quantitative biological data, and relevant experimental methodologies to support further research and development.

Chemical Structures and Natural Derivatives

The core chemical scaffold of this class of compounds is a complex diterpenoid structure. While "this compound" can refer to the glycosidic form, the majority of published research focuses on its more biologically active aglycone, Pseudolaric Acid A, and the closely related Pseudolaric Acid B. Several natural glycosidic derivatives have been identified, including Pseudolaric acid A-glucopyranoside, Pseudolaric acid B-O-β-d-glucoside, and Pseudolaric acid C2-O-β-D-glucoside.[2][3][4]

Biological Activities and Therapeutic Potential

Pseudolaric acids A and B have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for therapeutic development in multiple disease areas.

Anticancer Activity

Both Pseudolaric Acid A and B exhibit potent cytotoxic effects against a range of human cancer cell lines.[5] Their anticancer activity is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and hindrance of invasion and migration.[6]

Antifungal Activity

Historically, the bark of Pseudolarix amabilis has been used in traditional medicine to treat fungal skin infections.[2] Modern research has confirmed the potent antifungal properties of Pseudolaric acids A and B against various fungal pathogens, including species of Candida and Colletotrichum.[2][7][8] Their efficacy is comparable to some conventional antifungal agents.[7]

Anti-inflammatory Activity

Pseudolaric Acid B has been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory pathways.[9] Extracts of Pseudolarix amabilis have also demonstrated anti-allergic effects and efficacy in models of atopic dermatitis.[10]

Quantitative Biological Data

The following tables summarize the reported in vitro efficacy of Pseudolaric Acid A and B.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pseudolaric Acid B | TE-1 | Esophageal Squamous Cell Carcinoma | ~5 | [6] |

| Pseudolaric Acid B | ECA-109 | Esophageal Squamous Cell Carcinoma | ~2 | [6] |

| Pseudolaric Acid B | KYSE410 | Esophageal Squamous Cell Carcinoma | ~10 | [6] |

| Pseudolaric Acid B | KYSE520 | Esophageal Squamous Cell Carcinoma | ~10 | [6] |

Note: IC50 values for ESCC cell lines are estimated from graphical data presented in the source.

Table 2: Antifungal Activity (EC50 and MIC Values)

| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Pseudolaric Acid A | Colletotrichum gloeosporioides | EC50 | 1.62 | [2] |

| Pseudolaric Acid B | Colletotrichum gloeosporioides | EC50 | 1.07 | [2] |

| Pseudolaric Acid A | Candida tropicalis | MIC | 8–128 | [5] |

| Pseudolaric Acid A | Candida parapsilosis | MIC | 8–128 | [5] |

| Pseudolaric Acid A | Candida orthopsilosis | MIC | 8–128 | [5] |

| Pseudolaric Acid A | Candida metapsilosis | MIC | 8–128 | [5] |

Mechanisms of Action and Signaling Pathways

The biological effects of Pseudolaric acids are mediated through the modulation of several key cellular signaling pathways.

Anticancer Signaling Pathways

dot

Caption: Signaling pathways modulated by Pseudolaric Acid B leading to its anticancer and anti-inflammatory effects.

Pseudolaric Acid B has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway and by activating the AMPK/JNK/DRP1 pathway, which triggers mitochondrial fission.[1][2] It also suppresses inflammation and T-lymphocyte activation by inhibiting the NF-κB and p38 MAPK signaling pathways.[3][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Isolation and Purification of Pseudolaric Acids

References

- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudolaric acid B β-D-glucoside | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Anti-allergic action effect of Pseudolarix amabilis Rehd. extract and its efficacy on atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pseudolaric acid b β-d-glucoside — TargetMol Chemicals [targetmol.com]

The Therapeutic Potential of Pseudolaric Acids: A Technical Guide

A Note on Nomenclature: The primary bioactive diterpenoids isolated from the bark of the golden larch tree (Pseudolarix amabilis) are Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB). While the term "Pseudolaroside A" was used in the query, the vast body of scientific literature focuses on the therapeutic properties of Pseudolaric Acids A and B. This guide will therefore concentrate on these two well-researched compounds.

Executive Summary

Pseudolaric acids, particularly PAB, have demonstrated significant therapeutic potential, primarily in the realm of oncology. These natural compounds exhibit potent cytotoxic and anti-proliferative effects against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics. The primary mechanisms of action involve the disruption of microtubule dynamics, induction of cell cycle arrest at the G2/M phase, and activation of apoptotic pathways. Furthermore, PAB has been shown to modulate key signaling cascades implicated in cancer progression, such as the STAT3, ERK1/2, and Akt pathways. Preclinical in vivo studies have corroborated these findings, showing significant tumor growth inhibition in xenograft models. This document provides a comprehensive overview of the current understanding of Pseudolaric acids, detailing their biological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Quantitative Data on Therapeutic Efficacy

The anti-neoplastic activities of Pseudolaric Acid A and B have been quantified in numerous studies. The following tables summarize key findings regarding their potency in various cancer cell lines and in vivo models.

Table 2.1: In Vitro Cytotoxicity of Pseudolaric Acid A (PAA) and B (PAB) Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| PAA | HL-60 | Human promyelocytic leukemia | 0.60 | [1] |

| PAA | A549 | Human lung carcinoma | 2.72 | [1] |

| PAA | SMMC-7721 | Human hepatocellular carcinoma | 1.36 | [1] |

| PAA | HeLa | Human cervical cancer | 2.92 | [1] |

| PAA | SW480 | Human colon adenocarcinoma | 6.16 | [1] |

| PAB | Various | Lung, colon, breast, brain, renal | ~1 | [2] |

| PAB | HepG2 | Human hepatocellular carcinoma | 1.58 | [3] |

| PAB | SK-Hep-1 | Human hepatocellular carcinoma | 1.90 | [3] |

| PAB | Huh-7 | Human hepatocellular carcinoma | 2.06 | [3] |